4-methoxy-6-(4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidine 4-methoxy-6-(4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidine
Brand Name: Vulcanchem
CAS No.: 2640979-71-9
VCID: VC11861930
InChI: InChI=1S/C16H19N7O/c1-12-9-13-16(17-3-4-23(13)20-12)22-7-5-21(6-8-22)14-10-15(24-2)19-11-18-14/h3-4,9-11H,5-8H2,1-2H3
SMILES: CC1=NN2C=CN=C(C2=C1)N3CCN(CC3)C4=CC(=NC=N4)OC
Molecular Formula: C16H19N7O
Molecular Weight: 325.37 g/mol

4-methoxy-6-(4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidine

CAS No.: 2640979-71-9

Cat. No.: VC11861930

Molecular Formula: C16H19N7O

Molecular Weight: 325.37 g/mol

* For research use only. Not for human or veterinary use.

4-methoxy-6-(4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidine - 2640979-71-9

Specification

CAS No. 2640979-71-9
Molecular Formula C16H19N7O
Molecular Weight 325.37 g/mol
IUPAC Name 4-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]-2-methylpyrazolo[1,5-a]pyrazine
Standard InChI InChI=1S/C16H19N7O/c1-12-9-13-16(17-3-4-23(13)20-12)22-7-5-21(6-8-22)14-10-15(24-2)19-11-18-14/h3-4,9-11H,5-8H2,1-2H3
Standard InChI Key AKYKSRAKZIYGNM-UHFFFAOYSA-N
SMILES CC1=NN2C=CN=C(C2=C1)N3CCN(CC3)C4=CC(=NC=N4)OC
Canonical SMILES CC1=NN2C=CN=C(C2=C1)N3CCN(CC3)C4=CC(=NC=N4)OC

Introduction

4-Methoxy-6-(4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidine is a complex organic compound featuring a pyrimidine core substituted with a methoxy group and a piperazine moiety linked to a 2-methylpyrazolo[1,5-a]pyrazine structure. This compound belongs to the broader class of pyrazolo[1,5-a]pyrimidines, which are known for their diverse biological activities and potential applications in medicinal chemistry.

Structural Features

The compound's molecular formula is not explicitly provided in the available literature, but it can be inferred to be similar to related compounds, such as 4-methoxy-6-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidine, which has a molecular formula of C15H17N7O and a molecular weight of approximately 311.34 g/mol. The structural arrangement of 4-methoxy-6-(4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidine includes a pyrimidine ring, a piperazine ring, and a pyrazolo[1,5-a]pyrazine moiety, which contribute to its potential biological activities.

Biological Activities

Pyrazolo[1,5-a]pyrimidine derivatives are known for their potential as enzyme inhibitors and receptor modulators, suggesting they may interfere with various cellular processes. While specific biological activities of 4-methoxy-6-(4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidine are not detailed in the available literature, related compounds have shown promise in therapeutic applications such as anticancer and antimicrobial effects .

Comparison with Related Compounds

Compound NameStructural FeaturesBiological Activity
2-Methylpyrazolo[1,5-a]pyrimidineContains methyl substitution on pyrazoleAnticancer properties
6-Methylpyrimidinyl-piperazineFeatures a methyl group on the pyrimidineAntimicrobial effects
Pyrazolo[3,4-d]pyrimidine derivativesFused ring system with varied substitutionsEnzyme inhibition
4-Methoxy-6-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidinePyrimidine core with methoxy and piperazine moietiesPotential enzyme inhibitor and receptor modulator

Future Research Directions

Further studies on 4-methoxy-6-(4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidine should focus on its interaction with biological targets to understand its therapeutic potential. This could involve in vitro and in vivo experiments to assess its efficacy as an enzyme inhibitor or receptor modulator, as well as its safety profile.

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